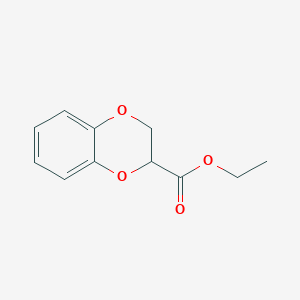

Ethyl 1,4-benzodioxan-2-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGEMWIKJMEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963821 | |

| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4739-94-0 | |

| Record name | Ethyl 1,4-benzodioxane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004739940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1,4-benzodioxan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-benzodioxan-2-carboxylate is a key heterocyclic compound with significant applications in the pharmaceutical industry, most notably as a crucial intermediate in the synthesis of the alpha-1 adrenergic blocker, Doxazosin. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It includes a detailed experimental protocol for its preparation, a summary of its physicochemical properties, and an in-depth analysis of its spectral data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This compound, a prominent derivative, serves as a versatile building block for the synthesis of more complex molecules. Its primary importance lies in its role as a precursor to Doxazosin, a medication used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.[1] A thorough understanding of its synthesis and characterization is therefore essential for the efficient and controlled production of these vital pharmaceuticals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, involving the condensation of catechol with ethyl 2,3-dibromopropionate.[2] This reaction proceeds via a double nucleophilic substitution where the two hydroxyl groups of catechol displace the bromine atoms of the propionate ester, forming the 1,4-dioxane ring.

Experimental Protocol

Materials:

-

Catechol

-

Ethyl 2,3-dibromopropionate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (dry)

-

Chloroform

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of catechol (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone is prepared.

-

Addition of Reactant: Ethyl 2,3-dibromopropionate (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.[3]

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the acetone.

-

Extraction: The resulting residue is dissolved in chloroform and washed successively with a 5% sodium hydroxide solution and water.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation to afford a colorless to pale yellow oil.

Characterization and Data Presentation

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [4] |

| Molecular Weight | 208.21 g/mol | [4] |

| Appearance | Colorless to slightly yellow, clear liquid | [4] |

| Boiling Point | 115 °C at 0.2 mmHg | [4] |

| Density | 1.208 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.523 |

Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic, dioxanyl, and ethyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.95 - 6.85 | m | - | 4H, Ar-H |

| 4.85 | dd | 8.0, 4.0 | 1H, O-CH-CO |

| 4.40 | dd | 12.0, 4.0 | 1H, O-CH H' |

| 4.30 | q | 7.1 | 2H, O-CH ₂-CH₃ |

| 4.15 | dd | 12.0, 8.0 | 1H, O-CHH' |

| 1.30 | t | 7.1 | 3H, O-CH₂-CH ₃ |

The ¹³C NMR spectrum confirms the presence of eleven distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C =O (ester) |

| 142.8 | Ar-C -O |

| 142.2 | Ar-C -O |

| 122.5 | Ar-C H |

| 122.0 | Ar-C H |

| 117.5 | Ar-C H |

| 117.0 | Ar-C H |

| 71.5 | O-C H-CO |

| 65.0 | O-C H₂ |

| 62.0 | O-C H₂-CH₃ |

| 14.0 | O-CH₂-C H₃ |

The FT-IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1745 | Strong | C=O stretch (ester) |

| 1600, 1500 | Medium | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (ester) |

| 1220 | Strong | C-O-C stretch (aryl ether) |

| 1120 | Strong | C-O-C stretch (aliphatic ether) |

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 208. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73).

| m/z | Possible Fragment Ion |

| 208 | [M]⁺ |

| 163 | [M - OC₂H₅]⁺ |

| 135 | [M - COOC₂H₅]⁺ |

| 109 | [Benzodioxan]⁺ fragment |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use as a key intermediate in the synthesis of Doxazosin.

References

Technical Guide: Physicochemical Properties of Ethyl 1,4-Benzodioxan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-benzodioxan-2-carboxylate is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Its benzodioxane framework provides a stable and reactive scaffold, making it a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting neurological disorders.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a summary of its role in synthetic chemistry.

Chemical Identity

-

IUPAC Name: ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

-

Synonyms: 1,4-Benzodioxane-2-carboxylic acid ethyl ester, Ethyl 2,3-dihydrobenzo[b][3][4]dioxine-2-carboxylate[5]

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

Molecular Weight: 208.21 g/mol [1]

-

SMILES: CCOC(=O)C1COC2=CC=CC=C2O1

-

InChI Key: DDIGEMWIKJMEIU-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and reaction optimization.

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 115 °C at 0.2 mmHg88-95 °C at 0.3 mmHg | [1][6][5] |

| Density | 1.21 g/mL1.208 g/mL at 25 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.521.523 | [1][5] |

| Melting Point | Not available (liquid at room temperature) | |

| pKa | Experimental data not available. As an ethyl ester, it is a very weak carbon acid. For comparison, the pKa of ethyl acetate's α-proton is estimated to be around 25.6 in aqueous solution. | |

| LogP (calculated) | 2.1 (XLogP3) | [3] |

| Solubility | Described as having favorable solubility and compatibility with various solvents, though quantitative data is limited.[1] | |

| Storage | Store at room temperature under an inert atmosphere.[5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and synthesis are provided below.

Synthesis of this compound

A general and widely cited method for the synthesis of this compound involves the condensation of catechol with ethyl 2,3-dibromopropionate.[5]

Materials:

-

Catechol

-

Ethyl 2,3-dibromopropionate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane

-

5% Sodium hydroxide (NaOH) solution

-

5% Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of catechol (0.11 mol), ethyl 2,3-dibromopropionate (0.1 mol), and anhydrous potassium carbonate (0.3 mol) is refluxed in anhydrous acetone (200 mL) for 18 hours.

-

After the reaction is complete, acetone is removed by distillation under reduced pressure.

-

The resulting residue is dissolved in dichloromethane.

-

The organic phase is washed sequentially with water, 5% NaOH solution, 5% HCl solution, and a saturated NaCl solution.

-

The organic phase is then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the residue is purified by distillation to yield this compound.[5]

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is determined at reduced pressure to avoid decomposition at higher temperatures.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

The liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure (e.g., 0.2-0.3 mmHg), which is monitored by a manometer.

-

The liquid is heated gently until it boils.

-

The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point at that specific pressure.

Determination of Density

The density of the liquid ester can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The excess liquid is removed, and the outside of the pycnometer is carefully cleaned and dried.

-

The filled pycnometer is weighed.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the liquid and is a useful parameter for identification and purity assessment. It is measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (if not integrated into the refractometer)

-

Light source (typically a sodium D line at 589 nm)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the set temperature (e.g., 20 °C).

-

The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Role in Drug Development and Logical Pathways

This compound is primarily recognized for its role as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] The 1,4-benzodioxan moiety is a common scaffold in drugs with diverse biological activities.

Derivatives of 1,4-benzodioxan have been investigated for a range of therapeutic applications, including:

-

α-Adrenergic Receptor Antagonists: Used in the treatment of hypertension and benign prostatic hyperplasia. Doxazosin is a notable example derived from a 1,4-benzodioxan structure.

-

Antidepressants and Anxiolytics: Compounds with the 1,4-benzodioxan nucleus have shown affinity for serotonin receptors.

-

Antihyperlipidemic Agents: Some studies have explored derivatives of ethyl (1,4-benzodioxan-2-yl) carboxylate for their potential to lower triglyceride levels.

The synthetic utility of this compound lies in the reactivity of its ester group, which can be readily converted into other functional groups such as amides, hydrazides, or reduced to an alcohol, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Visualizations

Synthetic Workflow

Role as a Pharmaceutical Intermediate

References

Spectroscopic Profile of Ethyl 1,4-Benzodioxan-2-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 1,4-benzodioxan-2-carboxylate, a significant building block in medicinal chemistry.

This document compiles and presents the available spectroscopic data in a structured format, alongside detailed experimental protocols to ensure reproducibility and accurate interpretation of results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.95 - 6.85 | m | 4H, Aromatic | |

| 4.88 | dd | 8.1, 3.3 | 1H, O-CH-COO |

| 4.40 | dd | 11.7, 3.3 | 1H, O-CH₂ |

| 4.31 | dd | 11.7, 8.1 | 1H, O-CH₂ |

| 4.25 | q | 7.1 | 2H, O-CH₂-CH₃ |

| 1.28 | t | 7.1 | 3H, O-CH₂-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 168.3 | C=O |

| 142.9 | Aromatic C-O |

| 141.9 | Aromatic C-O |

| 122.0 | Aromatic CH |

| 121.8 | Aromatic CH |

| 117.4 | Aromatic CH |

| 117.2 | Aromatic CH |

| 71.3 | O-CH-COO |

| 64.6 | O-CH₂ |

| 61.9 | O-CH₂-CH₃ |

| 14.1 | O-CH₂-CH₃ |

Solvent: CDCl₃. Data sourced from Aust. J. Chem., 1996, 49, 533.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1280, ~1050 | Strong | C-O stretch |

| ~1590, ~1490 | Medium | C=C stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~3050 | Weak | C-H stretch (Aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 208 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M - CO₂Et]⁺ |

Note: The mass spectrum is predicted based on the molecular weight and common fragmentation patterns of similar compounds. The molecular weight of this compound is 208.21 g/mol .[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data is processed with a Fourier transform, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the solvent signal for ¹³C (77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum. A total of 16 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is then presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Ionization: In EI mode, the sample is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 1,4-benzodioxan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-benzodioxan-2-carboxylate is a pivotal chiral building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Doxazosin.[1][2] The pharmacological activity of such chiral molecules is intrinsically linked to their three-dimensional structure and conformational preferences. A thorough understanding of the molecular architecture of this compound is therefore crucial for the rational design of novel therapeutic agents and the optimization of synthetic pathways. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, integrating experimental data and computational insights.

Molecular Structure

The molecular structure of this compound consists of a benzene ring fused to a 1,4-dioxane ring, with an ethyl carboxylate substituent at the C2 position of the dioxane ring. The presence of a stereocenter at the C2 position means the molecule can exist as (R) and (S) enantiomers.

Structural Data

Quantitative structural parameters, including bond lengths, bond angles, and torsion angles, are essential for a precise description of the molecular geometry. In the absence of a specific crystal structure for the ethyl ester, the following table presents data derived from the crystal structure of (R)-1,4-benzodioxane-2-carboxylic acid and supplemented by computational modeling, which offers a reliable approximation of the ethyl ester's structure.

| Parameter | Bond/Atoms Involved | Experimental Value (Å or °) for Acid[2] | Theoretical Value (Å or °) - MOPAC AM1 for Acid[2] |

| Bond Lengths (Å) | |||

| C7-O1 | 1.375 | 1.383 | |

| O1-C2 | 1.433 | 1.421 | |

| C2-C3 | 1.512 | 1.527 | |

| C3-O4 | 1.428 | 1.425 | |

| O4-C5 | 1.378 | 1.384 | |

| C5-C6 | 1.385 | 1.396 | |

| C6-C11 | 1.382 | 1.396 | |

| C11-C10 | 1.381 | 1.395 | |

| C10-C9 | 1.383 | 1.395 | |

| C9-C7 | 1.382 | 1.396 | |

| C2-C12 | 1.516 | 1.512 | |

| C12-O13 | 1.206 | 1.231 | |

| C12-O14 | 1.317 | 1.354 | |

| Bond Angles ( °) | |||

| C7-O1-C2 | 114.6 | 112.9 | |

| O1-C2-C3 | 109.1 | 109.2 | |

| C2-C3-O4 | 109.5 | 109.3 | |

| C3-O4-C5 | 114.9 | 113.1 | |

| O4-C5-C6 | 120.7 | 120.9 | |

| C5-C6-C11 | 120.1 | 120.2 | |

| C6-C11-C10 | 119.9 | 119.8 | |

| C11-C10-C9 | 120.2 | 120.2 | |

| C10-C9-C7 | 119.8 | 119.8 | |

| C9-C7-O1 | 120.6 | 120.9 | |

| O1-C2-C12 | 109.5 | 110.1 | |

| C3-C2-C12 | 112.5 | 112.2 | |

| C2-C12-O13 | 124.9 | 124.8 | |

| C2-C12-O14 | 111.4 | 112.0 | |

| O13-C12-O14 | 123.7 | 123.2 | |

| Torsion Angles ( °) | |||

| C7-O1-C2-C3 | -58.9 | -60.1 | |

| O1-C2-C3-O4 | 60.5 | 61.2 | |

| C2-C3-O4-C5 | -59.8 | -60.3 | |

| C3-O4-C5-C6 | 178.6 | 179.9 |

Conformational Analysis

The 1,4-dioxane ring in this compound is not planar and, as established for the parent carboxylic acid, adopts a half-chair conformation.[2] In this conformation, the substituent at the C2 position can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is a critical determinant of the molecule's overall shape and its interactions with biological targets.

Computational studies on related 2-substituted 1,4-benzodioxane derivatives suggest that the equatorial conformation is generally favored, as it minimizes steric interactions. The energy difference between the axial and equatorial conformers can be determined using computational chemistry methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Conformational Isomers of this compound

Experimental Protocols

X-ray Crystallography

The determination of the precise molecular geometry of this compound in the solid state would be achieved through single-crystal X-ray diffraction. A general protocol for this technique involves the following steps:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons provide information about the electronic environment of the nuclei.

-

Coupling Constants: The magnitude of the coupling constants between protons, particularly the vicinal coupling constants (³JHH), can be used to determine dihedral angles via the Karplus equation, providing insights into the ring conformation.

-

NOESY: Through-space correlations observed in the NOESY spectrum can identify protons that are in close proximity, which is invaluable for distinguishing between different conformers (e.g., axial vs. equatorial orientation of the C2 substituent).

-

Biological Relevance and Signaling Pathways

This compound is a precursor to Doxazosin, a potent and selective antagonist of α₁-adrenergic receptors.[1] Doxazosin is used clinically for the treatment of hypertension and benign prostatic hyperplasia.[3] The antagonism of α₁-adrenergic receptors by doxazosin blocks the signaling cascade initiated by the binding of endogenous catecholamines like norepinephrine and epinephrine.

Alpha-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the α₁-adrenergic receptor and the point of inhibition by Doxazosin.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. The benzodioxane core adopts a stable half-chair conformation, with the ethyl carboxylate substituent preferentially occupying a pseudo-equatorial position. While detailed experimental structural data for the ethyl ester is pending, analysis of the parent carboxylic acid and computational methods provide a robust model of its three-dimensional architecture. A comprehensive understanding of these structural features is paramount for the design and development of new pharmaceuticals that leverage the privileged 1,4-benzodioxane scaffold.

References

The Versatile Scaffold: Unlocking the Biological Potential of Ethyl 1,4-benzodioxan-2-carboxylate Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The 1,4-benzodioxan moiety, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Ethyl 1,4-benzodioxan-2-carboxylate, in particular, serves as a crucial synthetic intermediate for the elaboration of diverse derivatives exhibiting promising pharmacological activities. This technical guide provides a comprehensive overview of the biological activities associated with this scaffold, focusing on its anticancer and antimicrobial potential. Detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways are presented to facilitate further research and development in this area.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 1,4-benzodioxan scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanisms of action often involve the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,4-benzodioxan derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7e (hydrazone derivative) | MDA-MB-435 (Melanoma) | 0.20 | [1] |

| M14 (Melanoma) | 0.46 | [1] | |

| SK-MEL-2 (Melanoma) | 0.57 | [1] | |

| UACC-62 (Melanoma) | 0.27 | [1] | |

| 7a (1,3,4-oxadiazole derivative) | Human Umbilical Vein Endothelial Cells (HUVEC) | Potent activity reported | [2] |

| C4 (thiosemicarbazone derivative) | HT-29 (Colon Cancer) | 6.7 | [3] |

| MCF7 (Breast Cancer) | 14.5 | [3] | |

| HepG2 (Liver Cancer) | 16.8 | [3] | |

| A549 (Lung Cancer) | 23.7 | [3] |

Implicated Signaling Pathways

mTOR Signaling Pathway:

Several 1,4-benzodioxane-hydrazone derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) kinase.[1] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in cancer. Inhibition of mTOR can lead to the suppression of tumor growth.

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of 1,4-benzodioxan derivatives.

Methionine Aminopeptidase II (MetAP2) Signaling Pathway:

Certain 1,3,4-oxadiazole derivatives incorporating the 1,4-benzodioxan moiety have been identified as potent inhibitors of methionine aminopeptidase type II (MetAP2).[2] MetAP2 is an enzyme crucial for the processing of newly synthesized proteins and is essential for the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels) which is vital for tumor growth. Inhibition of MetAP2 can thus lead to anti-angiogenic and antitumor effects.

Figure 2: Role of MetAP2 in angiogenesis and its inhibition by 1,4-benzodioxan derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

1,4-benzodioxan derivative to be tested (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 3: Experimental workflow for the MTT cell viability assay.

Antimicrobial Activity: A Promising Avenue for New Antibacterials

In addition to their anticancer properties, derivatives of the 1,4-benzodioxan scaffold have shown notable activity against a range of pathogenic bacteria. This suggests their potential as a foundation for the development of novel antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various 1,4-benzodioxan derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 3d (1,3,4-oxadiazole derivative) | Staphylococcus aureus | 0.25-1 | [4] |

| Bacillus subtilis | 0.25-1 | [4] | |

| Escherichia coli | 0.25-1 | [4] | |

| 3g (1,3,4-oxadiazole derivative) | Staphylococcus aureus | 0.25-1 | [4] |

| Bacillus subtilis | 0.25-1 | [4] | |

| Escherichia coli | 0.25-1 | [4] | |

| 3h (1,3,4-oxadiazole derivative) | Staphylococcus aureus | 0.25-1 | [4] |

| Bacillus subtilis | 0.25-1 | [4] | |

| Escherichia coli | 0.25-1 | [4] | |

| FZ95 (benzamide derivative) | Methicillin-resistant S. aureus (MRSA) | 0.25 | [5] |

| Methicillin-sensitive S. aureus (MSSA) | 0.25 | [5] | |

| FZ100 (benzamide derivative) | Methicillin-resistant S. aureus (MRSA) | 0.1 | [5] |

| Methicillin-sensitive S. aureus (MSSA) | 0.1 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

1,4-benzodioxan derivative to be tested (stock solution in DMSO)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Figure 4: Workflow for the broth microdilution MIC determination assay.

Conclusion

The "this compound" scaffold is a versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated significant potential in the fields of oncology and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this promising chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing them towards clinical applications.

References

- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

Ethyl 1,4-Benzodioxan-2-carboxylate: A Chiral Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-benzodioxan-2-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure and the presence of a stereocenter at the C2 position make it a crucial intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and chiral resolution of this compound. It further details its application in the development of therapeutics, with a particular focus on α1-adrenoceptor antagonists such as Doxazosin. Detailed experimental protocols for key synthetic and resolution steps are provided, alongside a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific concepts.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] The chirality of 2-substituted 1,4-benzodioxanes is often a critical determinant of their biological activity, underscoring the importance of enantiomerically pure starting materials in drug synthesis.[2] this compound, a key chiral synthon, serves as a precursor for the synthesis of various therapeutic agents, including those targeting neurological disorders and cardiovascular diseases.[3][4] Its S-enantiomer is a particularly valuable intermediate for the preparation of the antihypertensive drug Doxazosin.[5][6] This guide will delve into the technical aspects of utilizing this chiral building block in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of racemic this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [7] |

| Molecular Weight | 208.21 g/mol | [7] |

| CAS Number | 4739-94-0 | [7] |

| Appearance | White solid | [8] |

| Boiling Point | 287.2 °C at 760 mmHg | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Flash Point | 123.6 ± 27.1 °C | [7] |

| Refractive Index | 1.522 | [7] |

Synthesis of Racemic this compound

The synthesis of the racemic form of this compound is a crucial first step before chiral resolution. The most common and efficient method involves the condensation of catechol with ethyl 2,3-dibromopropionate.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is based on a widely cited method.[6][8]

Materials:

-

Catechol

-

Ethyl 2,3-dibromopropionate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of catechol in dry acetone, add anhydrous potassium carbonate.

-

Add ethyl 2,3-dibromopropionate dropwise to the reaction mixture.

-

Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure racemic this compound.

A general workflow for the synthesis is depicted below:

Synthesis of Racemic this compound.

Chiral Resolution

Obtaining enantiomerically pure forms of this compound is paramount for its use as a chiral building block. Both enzymatic and chemical resolution methods have been successfully employed.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating enantiomers. Lipases and esterases are commonly used to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the resulting carboxylic acid.

Lipases, such as Candida antarctica lipase B (CAL-B), can catalyze the enantioselective transesterification of racemic 1,4-benzodioxan-2-carboxylic acid to the corresponding (S)-ethyl ester.[6]

Table 2: Lipase Screening for Kinetic Resolution [9]

| Lipase Source | Product Yield (%) | Enantiomeric Excess (e.e.) of Product (%) |

| Candida rugosa (L-1) | 5 | - |

| Candida antarctica B (CAL-B) | 51 | 92.7 |

| Thermomyces lanuginosus (Novozyme 871) | 50 | - |

This protocol is based on the work of Kasture et al. (2005).[6]

Materials:

-

Racemic 1,4-benzodioxan-2-carboxylic acid

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Ethyl acetate (as acyl donor and solvent)

-

Phosphate buffer

-

Sodium bicarbonate solution

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve racemic 1,4-benzodioxan-2-carboxylic acid in ethyl acetate.

-

Add the immobilized lipase to the solution.

-

Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 28 °C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (e.e.).

-

Once the desired conversion (ideally ~50%) is reached, filter off the enzyme.

-

Wash the organic phase with sodium bicarbonate solution to extract the unreacted (R)-1,4-benzodioxan-2-carboxylic acid.

-

The organic phase contains the desired (S)-ethyl 1,4-benzodioxan-2-carboxylate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Acidify the aqueous phase with dilute HCl to precipitate the (R)-1,4-benzodioxan-2-carboxylic acid, which can be extracted with ethyl acetate.

The workflow for this enzymatic resolution is illustrated below:

Enzymatic Kinetic Resolution Workflow.

Chemical Resolution

Chemical resolution via the formation of diastereomeric salts is another effective method. This involves reacting the racemic 1,4-benzodioxan-2-carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

This protocol is based on the work of Bolchi et al. (2005).[10]

Materials:

-

Racemic 1,4-benzodioxan-2-carboxylic acid

-

Chiral resolving agent (e.g., (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine)

-

Methanol or ethanol

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the racemic 1,4-benzodioxan-2-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of the chiral amine in the same solvent.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration.

-

The enantiomerically enriched carboxylic acid can be liberated from the diastereomeric salt by treatment with a dilute acid (e.g., HCl) and extraction with an organic solvent (e.g., ethyl acetate).

-

The enantiomeric purity of the resolved acid should be determined by chiral HPLC.

Applications in Drug Development: The Case of Doxazosin

The (S)-enantiomer of this compound is a key intermediate in the synthesis of Doxazosin, a selective α1-adrenoceptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia.

Synthesis of Doxazosin from (S)-Ethyl 1,4-benzodioxan-2-carboxylate

The synthesis involves the amidation of the (S)-ester with a suitable piperazine derivative. A general synthetic scheme is outlined below.

Synthesis of (S)-Doxazosin.

Mechanism of Action: α1-Adrenergic Receptor Signaling

Doxazosin exerts its therapeutic effect by blocking α1-adrenergic receptors. These are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to smooth muscle contraction.[4][11] By antagonizing these receptors, Doxazosin promotes vasodilation and relaxation of smooth muscle in the prostate and bladder neck.

The signaling pathway of the α1-adrenergic receptor is depicted below:

α1-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound is a highly valuable chiral building block in modern drug discovery. Its efficient racemic synthesis followed by robust enzymatic or chemical resolution methods provides access to enantiomerically pure intermediates essential for the development of stereospecific pharmaceuticals. The successful application of its (S)-enantiomer in the synthesis of Doxazosin highlights its significance. A thorough understanding of the synthesis, resolution, and application of this building block, as detailed in this guide, is crucial for researchers and scientists in the pharmaceutical industry. The continued exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. eurjchem.com [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 11. journals.physiology.org [journals.physiology.org]

The Dawn of Adrenergic Blockade: A Technical Guide to the Discovery and History of 1,4-Benzodioxane Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of 1,4-benzodioxane compounds, a chemical scaffold that has served as a versatile template in medicinal chemistry for decades. From their early beginnings as α-adrenergic antagonists to their role in the development of modern therapeutics, this document provides a comprehensive overview of the key compounds, experimental protocols, and pharmacological principles that underpin this important class of molecules.

Introduction: The Emergence of a Privileged Scaffold

The 1,4-benzodioxane core, a bicyclic system fusing a benzene ring with a 1,4-dioxane ring, first appeared in the chemical literature in the late 19th century. However, its profound impact on pharmacology began in the early 1930s at the Pasteur Institute in France. There, the pioneering work of Ernest Fourneau and Daniel Bovet on a series of 1,4-benzodioxane derivatives led to the groundbreaking discovery of the first-ever alpha-adrenergic blocking agent and, serendipitously, the first antihistamine.[1] This early research laid the foundation for a deeper understanding of the sympathetic nervous system and opened new avenues for therapeutic intervention.

The 1,4-benzodioxane scaffold's enduring legacy lies in its ability to be readily modified, allowing for the fine-tuning of pharmacological activity. This has led to the development of a multitude of derivatives with diverse biological activities, targeting not only adrenergic receptors but also serotonergic and other receptor systems.[2][3] This guide will focus on the foundational discoveries that established 1,4-benzodioxanes as a cornerstone of adrenergic pharmacology.

The Pioneering Compound: Piperoxan

The history of 1,4-benzodioxane as a pharmacologically active scaffold is inextricably linked to the discovery of piperoxan (also known as benodaine or Fourneau 933). Synthesized in the early 1930s by Fourneau and Bovet, piperoxan was initially investigated for its effects on the sympathetic nervous system.[1] Their findings, published in 1933, demonstrated its ability to antagonize the effects of adrenaline, marking the discovery of the first α-adrenergic blocking agent.[1]

Interestingly, their research also revealed that piperoxan could counteract histamine-induced bronchospasm in guinea pigs, thus identifying it as the first antihistamine.[1] This dual activity, while fascinating, was accompanied by toxic effects in humans, which ultimately limited its clinical utility.[1] Nevertheless, the discovery of piperoxan was a landmark achievement, paving the way for the development of safer and more selective adrenergic antagonists and antihistamines. For his extensive contributions to pharmacology, including the work on antihistamines, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[1]

Key Historical Milestones

-

Late 1800s: The first synthesis of the 1,4-benzodioxane scaffold is achieved.

-

Early 1930s: Ernest Fourneau and Daniel Bovet synthesize piperoxan at the Pasteur Institute.[1]

-

1933: Fourneau and Bovet publish their findings on the sympatholytic (α-adrenergic blocking) and antihistaminic properties of piperoxan.[1]

-

1939: Anne-Marie Staub, a student of Bovet and Fourneau, publishes the first structure-activity relationship (SAR) study of antihistamines, building upon the initial discovery of piperoxan.[1]

-

1957: Daniel Bovet is awarded the Nobel Prize in Physiology or Medicine for his discoveries of synthetic compounds that block the action of certain body substances, and especially their action on the vascular system and skeletal muscles.

Quantitative Pharmacological Data

The early 1,4-benzodioxane compounds were primarily characterized by their ability to antagonize the effects of adrenaline and noradrenaline at α-adrenergic receptors. The following table summarizes the available quantitative data for key early compounds. It is important to note that the methods for determining binding affinities have evolved, and early data may have been derived from functional assays rather than direct radioligand binding studies.

| Compound | Target Receptor(s) | Binding Affinity (Ki) [nM] | Assay Method | Reference |

| Piperoxan | α1-adrenergic | 130 | Radioligand Binding ([³H]prazosin) | |

| α2-adrenergic | 33 | Radioligand Binding ([³H]clonidine) | ||

| Prosympal | α-adrenergic | Data not readily available in searched literature | - | |

| Doxazosin | α1-adrenergic | 1.1 | Radioligand Binding ([³H]prazosin) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and pharmacological evaluation of early 1,4-benzodioxane compounds, reflecting the techniques available in the mid-20th century.

Synthesis of Piperoxan

The synthesis of piperoxan from catechol is a multi-step process that was patented by Fourneau.[1]

Step 1: Synthesis of 2-hydroxymethyl-1,4-benzodioxane

-

Reaction Setup: A mixture of catechol (1 mole), epichlorohydrin (1.1 moles), and a catalytic amount of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., aqueous ethanol) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 2-hydroxymethyl-1,4-benzodioxane.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Step 2: Synthesis of 2-chloromethyl-1,4-benzodioxane

-

Reaction Setup: 2-hydroxymethyl-1,4-benzodioxane (1 mole) is dissolved in an inert solvent (e.g., chloroform or dichloromethane) in a reaction flask fitted with a dropping funnel and a gas outlet. The flask is cooled in an ice bath.

-

Reaction Conditions: Thionyl chloride (1.1 moles) is added dropwise to the cooled solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Isolation: The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 2-chloromethyl-1,4-benzodioxane is used in the next step without further purification.

Step 3: Synthesis of Piperoxan

-

Reaction Setup: 2-chloromethyl-1,4-benzodioxane (1 mole) is dissolved in a suitable solvent (e.g., ethanol or toluene) in a reaction vessel.

-

Reaction Conditions: Piperidine (2.2 moles, with one equivalent acting as a base to neutralize the HCl formed) is added to the solution. The mixture is heated to reflux and maintained at this temperature for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is filtered to remove piperidine hydrochloride. The filtrate is concentrated under reduced pressure.

-

Purification: The crude piperoxan is purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Pharmacological Evaluation: In Vitro Isolated Tissue Assays

During the era of piperoxan's discovery, the primary method for evaluating pharmacological activity was through the use of isolated organ bath experiments. These assays measure the physiological response of a tissue (e.g., muscle contraction or relaxation) to a drug.

General Protocol for Assessing α-Adrenergic Antagonism:

-

Tissue Preparation: An appropriate animal tissue rich in α-adrenergic receptors, such as a strip of rabbit aorta or rat vas deferens, is dissected and mounted in an organ bath. The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Transducer and Recording: One end of the tissue is attached to a fixed point, and the other end is connected to a force transducer. The transducer measures changes in tissue tension (contraction or relaxation), which are recorded on a polygraph or a computerized data acquisition system.

-

Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of time (e.g., 60-90 minutes) until a stable baseline tension is achieved.

-

Agonist Dose-Response Curve: A cumulative concentration-response curve to an α-adrenergic agonist (e.g., adrenaline or noradrenaline) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: The tissue is washed to remove the agonist and allowed to return to baseline. The 1,4-benzodioxane compound to be tested (the antagonist) is then added to the organ bath at a specific concentration and incubated with the tissue for a predetermined period (e.g., 30-60 minutes).

-

Shift in Agonist Dose-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve to the same α-adrenergic agonist is generated.

-

Data Analysis: The potency of the antagonist is determined by the extent to which it shifts the agonist's concentration-response curve to the right. A competitive antagonist will cause a parallel rightward shift without depressing the maximum response. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.

Visualizing the Mechanisms and Workflows

To better understand the biological context and the discovery process of 1,4-benzodioxane compounds, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.

Alpha-1 Adrenergic Receptor Signaling Pathway

The primary target of many early 1,4-benzodioxane compounds was the α1-adrenergic receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to smooth muscle contraction.

References

An In-depth Technical Guide on the Solubility of Ethyl 1,4-benzodioxan-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-benzodioxan-2-carboxylate is a versatile intermediate compound with significant applications in the pharmaceutical and chemical industries. It serves as a key building block in the synthesis of various therapeutic agents, including presynaptic α2-adrenoreceptor antagonists and potential antidepressants. An understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug development processes. This technical guide provides a comprehensive overview of the available solubility information for this compound and outlines a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

Based on available literature, this compound is generally described as being readily soluble in common organic solvents. This is consistent with its chemical structure, which contains both polar (ester group, ether linkages) and non-polar (benzene ring, ethyl group) moieties, allowing for favorable interactions with a range of organic solvent types.

| Solvent Class | General Solubility | Rationale |

| Alcohols (e.g., Methanol, Ethanol) | Expected to be Soluble | The ester and ether functionalities can form hydrogen bonds with the hydroxyl group of alcohols. |

| Ketones (e.g., Acetone) | Expected to be Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |

| Esters (e.g., Ethyl Acetate) | Expected to be Soluble | "Like dissolves like" principle suggests good solubility due to similar functional groups. |

| Chlorinated Solvents (e.g., Dichloromethane) | Expected to be Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Apolar Solvents (e.g., Hexane, Toluene) | Expected to have Lower Solubility | The presence of polar functional groups may limit solubility in highly non-polar solvents. |

Note: The information in this table is based on general principles of solubility and qualitative statements found in the literature. Experimental verification is necessary for quantitative data.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is a widely accepted and recommended "gold standard" approach for determining thermodynamic equilibrium solubility.[1] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[2][3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis:

-

The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.

-

The mass of the dissolved solute can be calculated by the difference in weight.

-

Solubility can then be expressed in terms of g/L or other appropriate units.[4][5]

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Determine the concentration from the peak area by using the calibration curve.

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical structure suggests good solubility in a range of common organic solvents. For drug development and chemical synthesis applications requiring precise solubility values, the standardized shake-flask method provides a reliable and reproducible approach. The detailed experimental protocol and workflow presented in this guide offer a robust framework for researchers to generate the specific solubility data necessary for their work, thereby facilitating more efficient and informed process development and formulation design.

References

Theoretical Frontiers of Ethyl 1,4-Benzodioxan-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1,4-benzodioxan-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug Doxazosin, presents a subject of significant interest for both experimental and theoretical investigation.[1][2] This technical guide provides an in-depth overview of the theoretical studies related to the 1,4-benzodioxan core structure, offering insights into its conformational preferences, electronic properties, and vibrational analysis. The principles and methodologies described herein are directly applicable to the ethyl ester derivative, providing a foundational understanding for researchers in drug design and development.

Molecular Structure and Conformational Analysis

The foundational 1,4-benzodioxan ring system is a non-planar entity, and understanding its conformational landscape is crucial for predicting its interaction with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the geometry of this heterocyclic system.

Computational analyses of the unsubstituted 1,4-benzodioxan have shown that the dioxane ring adopts a half-chair conformation.[1] More detailed investigations involving DFT (B3LYP) and Hartree-Fock (HF) methods have explored the ring-inversion process, identifying a twisted conformer as having a lower energy than a bent conformer. These computational findings are critical for understanding the three-dimensional structure of derivatives like this compound and how they present their functional groups for molecular interactions.

Table 1: Computed Geometric Parameters for (R)-1,4-Benzodioxane-2-carboxylic acid

| Parameter | Value |

| Unit Cell Parameters | |

| a (Å) | 7.3380(5) |

| b (Å) | 9.3790(7) |

| c (Å) | 12.3172(9) |

| β (°) | 90.687(7) |

| Hydrogen Bond Distance | |

| O–H···O (Å) | 2.6292(12) |

Electronic Properties and Reactivity

The electronic characteristics of the 1,4-benzodioxan system, such as the dipole moment, energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are key determinants of its reactivity and intermolecular interactions. DFT calculations have been employed to study these properties for derivatives of 1,4-benzodioxan-2-carboxylic acid.[3]

The Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn suggests sites for electrophilic and nucleophilic attack. For the broader class of benzodioxane derivatives, MEP analyses have been used to understand their electronic behavior in chemical reactions.[4]

Vibrational Spectroscopy: A Theoretical Perspective

Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP, have shown excellent agreement with experimental infrared (IR) and Raman spectra for the 1,4-benzodioxan core.[5] These calculations not only help in the assignment of experimental spectral bands but also provide a deeper understanding of the vibrational modes of the molecule. For this compound, a similar theoretical approach would be invaluable for interpreting its vibrational spectra and confirming its structural integrity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of catechol with ethyl 2,3-dibromopropionate.

Protocol:

-

A mixture of catechol, ethyl 2,3-dibromopropionate, and anhydrous potassium carbonate is refluxed in dry acetone.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude product is then purified, typically by column chromatography, to yield pure this compound.

A similar protocol is used for the synthesis of the corresponding methyl ester, substituting ethyl 2,3-dibromopropionate with methyl 2,3-dibromopropionate.[6]

Computational Methodology for Theoretical Analysis

A standard computational workflow for the theoretical analysis of this compound would involve the following steps, based on methodologies reported for related compounds.[3]

Protocol:

-

Geometry Optimization: The initial structure of the molecule is built and optimized using a suitable level of theory, for instance, DFT with the B3LYP functional and a basis set like 6-31G*.

-

Conformational Search: A systematic conformational search is performed to identify the lowest energy conformers.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to simulate the IR and Raman spectra.

-

Electronic Property Calculations: Electronic properties such as HOMO-LUMO energies, dipole moment, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction potential. The Gaussian software package is commonly used for these types of calculations.[3]

Quantitative Data Summary

Table 2: Spectroscopic Data for 1,4-Benzodioxan Derivatives

| Compound | Method | Key Spectral Data |

| This compound | 1H NMR (CDCl3) | δ (ppm): 1.32 (t, 3H, CH3), 4.28 (q, 2H, OCH2), 4.35 (dd, 1H), 4.45 (dd, 1H), 4.90 (dd, 1H), 6.85-6.95 (m, 4H, Ar-H) |

| 1,4-Benzodioxan-2-carboxylic acid | FT-IR (KBr) | ν (cm-1): 3171 (br, OH carboxylic), 1718 (C=O acid), 1153 (C-O of 1,4-benzodioxane) |

| 1H NMR (DMSO-d6) | δ (ppm): 4.51 (dd, 1H), 4.94 (d, 1H), 5.12 (t, 1H), 6.81-6.91 (m, 4H, Ar-H), 10.64 (s, 1H, COOH) |

Visualizations

Caption: Synthesis of this compound.

Caption: A typical computational chemistry workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Doxazosin from Ethyl 1,4-Benzodioxan-2-carboxylate: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Doxazosin, an alpha-1 adrenergic receptor antagonist, using Ethyl 1,4-benzodioxan-2-carboxylate as a key starting material. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

Doxazosin is a quinazoline compound widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH)[1]. Its therapeutic effects are derived from its selective blockade of alpha-1 adrenergic receptors in the smooth muscle of blood vessels and the prostate gland, leading to vasodilation and relaxation of the bladder neck muscles[2][3]. The synthesis of Doxazosin can be achieved through a multi-step process starting from this compound. This document outlines a reliable synthetic route, providing detailed protocols for each key transformation.

Overall Synthesis Workflow

The synthesis of Doxazosin from this compound involves three primary stages:

-

Hydrolysis of this compound to 1,4-Benzodioxan-2-carboxylic acid.

-